molecular formula C30H41F2N5O2 B13827643 4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

Cat. No.: B13827643
M. Wt: 541.7 g/mol
InChI Key: VOAHTIZOTHESLT-GVHAAITQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C30H41F2N5O2 and its molecular weight is 541.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide (CAS No. 376348-65-1) is a complex organic molecule with significant potential biological activity. It features a unique molecular structure, characterized by the presence of fluorine atoms, a triazole moiety, and a bicyclic framework. This article delves into its biological activity, synthesis, and potential therapeutic applications.

The chemical properties of the compound are as follows:

PropertyValue
Molecular FormulaC29H41F2N5O
Molar Mass513.67 g/mol
Density1.29 g/cm³
Melting Point79-81 °C
Storage Conditions-20 °C
SolubilityDMSO: >30 mg/mL
pKa7.3 (at 25 °C)

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the realm of anti-HIV treatments. It acts as a CCR5 receptor antagonist, which is crucial for HIV infection pathways. By blocking this receptor, the compound may prevent the virus from entering host cells, thereby exhibiting antiviral properties similar to those of Maraviroc, a drug already approved for HIV treatment .

Structure-Activity Relationship (SAR)

The unique combination of structural features in This compound may enhance its biological activity compared to other compounds with similar structures. For instance:

Compound NameStructural FeaturesBiological Activity
MaravirocCCR5 antagonistAnti-HIV
5-FluorouracilFluorinated pyrimidineAnticancer
VoriconazoleTriazole antifungalAntifungal

The inclusion of fluorine atoms and the bicyclic structure may improve binding affinity to biological targets and enhance pharmacological effects .

Case Studies and Research Findings

Recent studies have highlighted the potential efficacy of compounds with similar structures in treating various conditions:

  • Anti-HIV Activity : Research indicates that compounds targeting the CCR5 receptor can significantly reduce viral loads in infected patients.
  • Anticancer Properties : Similar triazole-containing compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antifungal Effects : Triazole derivatives are well-documented for their antifungal properties, with several studies demonstrating their effectiveness against resistant strains.

Synthesis Pathway

The synthesis of This compound typically involves multi-step synthetic pathways that include:

  • Formation of the triazole moiety through cyclization reactions.
  • Introduction of the bicyclic structure via ring-closing reactions.
  • Incorporation of fluorine atoms through fluorination techniques.

These steps are critical for achieving the desired biological activity and structural integrity of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antiviral Activity
One of the primary applications of this compound is in the field of antiviral drugs. Studies have shown that derivatives of triazole compounds exhibit significant antiviral properties. The specific compound has been investigated for its potential efficacy against HIV due to its structural similarities to maraviroc, which is known for blocking the CCR5 receptor used by HIV to enter cells .

Research on Drug Resistance
The compound can serve as a valuable tool in research focused on drug resistance mechanisms in viral infections. By modifying the structure of this compound, researchers can explore how changes affect its binding affinity to viral receptors, thus providing insights into overcoming resistance in HIV treatments .

Biochemical Research Applications

Enzyme Inhibition Studies
The unique structural features of 4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide make it suitable for studies involving enzyme inhibition. Such studies are crucial for understanding metabolic pathways and developing new therapeutic agents that target specific enzymes involved in disease processes .

Nanotechnology Integration
Recent advancements in nanotechnology have opened avenues for integrating this compound into nanoparticle formulations aimed at enhancing drug delivery systems. For example, encapsulating the compound within nanocarriers could improve its bioavailability and targeted delivery to infected tissues, thereby increasing therapeutic efficacy while minimizing side effects .

Case Studies

Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of triazole derivatives similar to this compound in treating HIV infections. These studies focus on measuring viral load reduction and monitoring patient responses over extended periods to assess long-term safety and effectiveness .

Laboratory Research
In laboratory settings, researchers have utilized this compound to study protein interactions and cellular uptake mechanisms. These experiments help elucidate how the compound interacts with cellular components and its potential role in modulating immune responses during viral infections .

Properties

Molecular Formula

C30H41F2N5O2

Molecular Weight

541.7 g/mol

IUPAC Name

4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1

InChI Key

VOAHTIZOTHESLT-GVHAAITQSA-N

Isomeric SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.